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Get Quote

MN-029 (denibulin HCl) is a novel small-molecule vascular disrupting agent (VDA). Its core mechanism

involves the reversible inhibition of microtubule assembly, specifically targeting the cytoskeleton of tumor

vascular endothelial cells. This action damages the immature, poorly formed blood vessels in tumors, leading

to vascular leakage, clotting, and eventual shutdown of blood flow within the tumor, as confirmed in

preclinical models by dynamic contrast-enhanced MRI (DCE-MRI) [1] [2].

Clinical Trial Data and Quantitative Findings

The clinical development of MN-029 included two primary Phase I study designs in patients with advanced

solid tumors. The key parameters and outcomes are summarized below.

Table 1: Summary of Phase I Clinical Trials for MN-029

Parameter Study 1 (Every 3 Weeks) [1] [2]
Study 2 (Weekly for 3
weeks per 4-week cycle)
[1] [3]

Dosing Schedule Intravenous infusion once every 3 weeks
(20-day recovery) [1]

IV infusion on Days 1, 8, 15
of a 28-day cycle [1]

Maximum Tolerated
Dose (MTD)

180 mg/m² [1] [2] 180 mg/m² (based on the
other trial) [1]
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Parameter Study 1 (Every 3 Weeks) [1] [2]
Study 2 (Weekly for 3
weeks per 4-week cycle)
[1] [3]

Recommended Phase II
Dose

180 mg/m² [2] 180 mg/m²/week [3]

Most Common Adverse
Events

Nausea, vomiting, fatigue, diarrhea [1] Nausea, vomiting, arthralgia,
headache [1]

Dose-Limiting
Toxicities (DLTs)

Not specified at MTD; DLTs (TIA,
transaminitis) occurred at 225 mg/m² [2]

No DLTs or Grade 4 toxicities
reported [3]

Efficacy (Stable
Disease)

9/34 patients after three cycles; 6 had >6
months stability [1]

11/20 patients after two
cycles [1]

Best Objective
Response

No objective responses per RECIST [1] 1 partial response
(metastatic pancreatic

cancer, 74 days) [1]

Pharmacokinetics (PK) Dose-related increase in Cmax and AUC,

with substantial inter-subject variability [2]

Information not specified in

provided results

Pharmacodynamics
(PD)

Significant linear correlation between

reduction in Ktrans (DCE-MRI parameter)
and drug exposure [2]

Tumor blood flow reduction

recorded at doses ≥120
mg/m² [1]

Key Findings:

Tolerability: MN-029 was generally well-tolerated, with no clinically significant myelotoxicity,

stomatitis, or alopecia observed, and no evidence of cumulative toxicity in multi-cycle patients [2].

Biological Activity: A clear dose-dependent reduction in tumor blood flow (measured by Ktrans via

DCE-MRI) was demonstrated, confirming its vascular-targeting mechanism in humans [2].
Current Status: MedicinNova is limiting further development of MN-029 to activities necessary to

maximize its value while pursuing initiatives to monetize the asset [1].
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Experimental Protocol: Assessing Vascular Effects with
DCE-MRI

For researchers designing studies for VDAs, the methodology used to evaluate the pharmacodynamic effects

of MN-029 is a critical reference.

Objective: To quantitatively assess the acute vascular-disrupting effects of MN-029 in solid tumors.
Technique: Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI).

Key Biomarker: Ktrans (volume transfer constant), a parameter that reflects vascular permeability
and blood flow [2].

Procedure:
Baseline Scan: Perform a DCE-MRI scan on the patient prior to drug administration.

Drug Administration: Administer MN-029 as an intravenous infusion at the prescribed dose
(e.g., 4.0-225 mg/m²) [2].

Post-Treatment Scan: Acquire a second DCE-MRI scan at 6-8 hours after the infusion is
complete [2].

Data Analysis: Calculate the Ktrans values from both the baseline and post-treatment scans.

The change in Ktrans is calculated and correlated with the patient's exposure to the drug (AUC)

to confirm target engagement [2].

Mechanism and Development Pathway

The following diagram illustrates the core mechanism of action of MN-029 and its logical path through

clinical development, based on the search findings.
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Diagram of MN-029's mechanism of action and key clinical validation steps.

Research and Development Context

For professionals evaluating MN-029's profile, it is useful to consider its development in the context of

modern oncology drug development strategies:

VDA Class Considerations: The clinical results of MN-029 are characteristic of the VDA class. While

effective at reducing tumor blood flow, the predominant efficacy outcome was disease stabilization
rather than tumor regression [1]. This highlights a common challenge and suggests that future

development of such agents might be more successful in combination with other anti-cancer
treatments like cytotoxics or immunotherapies [3].

Modern Trial Designs: The search results highlight advanced early-stage trial designs like Phase 0
and window-of-opportunity trials [4]. While not used for MN-029, these approaches are now
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advocated for rare and difficult-to-treat tumors. They aim to obtain early, reliable signals of drug

activity (PK/PD) in humans quickly and at a lower cost, helping to eliminate ineffective therapies
earlier in the development process [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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